4-O-(2,3,4,6-Tetra-o-acetyl-beta-d-galactopyranosyl)-1,2,3,6-tetra-o-acetyl-beta-d-thioglucopyranose
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Overview
Description
4-O-(2,3,4,6-Tetra-o-acetyl-beta-d-galactopyranosyl)-1,2,3,6-tetra-o-acetyl-beta-d-thioglucopyranose is a complex carbohydrate derivative It is characterized by the presence of multiple acetyl groups attached to the sugar moieties, which enhances its stability and solubility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(2,3,4,6-Tetra-o-acetyl-beta-d-galactopyranosyl)-1,2,3,6-tetra-o-acetyl-beta-d-thioglucopyranose typically involves the acetylation of the corresponding sugar derivatives. The process begins with the protection of hydroxyl groups using acetyl groups, followed by the formation of glycosidic bonds between the sugar units. Common reagents used in these reactions include acetic anhydride and pyridine, which facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in maintaining consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
4-O-(2,3,4,6-Tetra-o-acetyl-beta-d-galactopyranosyl)-1,2,3,6-tetra-o-acetyl-beta-d-thioglucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, pH, and solvent playing crucial roles .
Major Products
The major products formed from these reactions include deacetylated sugars, oxidized derivatives, and substituted compounds with various functional groups .
Scientific Research Applications
4-O-(2,3,4,6-Tetra-o-acetyl-beta-d-galactopyranosyl)-1,2,3,6-tetra-o-acetyl-beta-d-thioglucopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential role in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-O-(2,3,4,6-Tetra-o-acetyl-beta-d-galactopyranosyl)-1,2,3,6-tetra-o-acetyl-beta-d-thioglucopyranose involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The acetyl groups enhance its stability and facilitate its binding to these targets, thereby modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl chloride
- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
- β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate
Uniqueness
4-O-(2,3,4,6-Tetra-o-acetyl-beta-d-galactopyranosyl)-1,2,3,6-tetra-o-acetyl-beta-d-thioglucopyranose is unique due to its specific acetylation pattern and the presence of both galactopyranosyl and thioglucopyranosyl units. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)thian-3-yl]oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O18S/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)25(42-16(6)34)27(45-19)46-22-20(10-38-12(2)30)47-28(44-18(8)36)26(43-17(7)35)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22-,23+,24+,25-,26-,27+,28-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRFSOQEPBUENZ-OOJWXROVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(SC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](S[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O18S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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